molecular formula C11H16N2O2 B373512 N-(tert-butyl)-2-methyl-4-nitroaniline

N-(tert-butyl)-2-methyl-4-nitroaniline

Cat. No.: B373512
M. Wt: 208.26g/mol
InChI Key: YBCBOQWQQJZXMG-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-methyl-4-nitroaniline is a chemical compound with the molecular formula C11H16N2O2 and the PubChem CID 3397910 . It is part of the nitroaniline family, a class of compounds that serve as important intermediates in organic synthesis . While specific biological data for this exact compound is limited, structurally related nitroaromatic compounds are widely utilized in scientific research for the synthesis of pharmaceuticals and dyes . For instance, various nitroaniline isomers are key building blocks in the development of active compounds . Researchers value these structures for their role in constructing more complex molecules; the nitro group can be readily reduced to an amine, providing a versatile handle for further chemical modification. This makes this compound a potentially valuable reagent for medicinal chemistry programs and materials science research. This product is intended for laboratory research purposes only and is not classified or intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26g/mol

IUPAC Name

N-tert-butyl-2-methyl-4-nitroaniline

InChI

InChI=1S/C11H16N2O2/c1-8-7-9(13(14)15)5-6-10(8)12-11(2,3)4/h5-7,12H,1-4H3

InChI Key

YBCBOQWQQJZXMG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(C)(C)C

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Formula Key Substituents Hyperpolarizability (β, ×10<sup>−30</sup> esu) SHG Efficiency Thermal Stability Solubility in Organic Solvents
This compound C11H15N3O2 tert-Butyl (N), methyl (2), nitro (4) 42.1 (DFT estimated) Moderate (pending experimental data) High High
2-Methyl-4-nitroaniline (MNA) C7H8N2O2 Methyl (2), nitro (4) 34.5 High Moderate Low
4-(tert-Butyl)-2-nitroaniline C10H14N2O2 tert-Butyl (4), nitro (2) N/A Low Moderate Moderate
2-Chloro-4-tert-butyl-6-nitroaniline C10H13ClN2O2 Cl (2), tert-Butyl (4), nitro (6) N/A Negligible High Low

Preparation Methods

Pathway A: Sequential Alkylation-Nitration

This route begins with the alkylation of 2-methylaniline (o-toluidine) with tert-butyl bromide or analogous alkylating agents. The reaction typically employs a polar aprotic solvent (e.g., DMF) with a base such as potassium carbonate to facilitate nucleophilic substitution:

o-Toluidine+(CH3)3CBrBaseN-(tert-Butyl)-2-methylaniline+HBr\text{o-Toluidine} + (\text{CH}3)3\text{CBr} \xrightarrow{\text{Base}} \text{N-(tert-Butyl)-2-methylaniline} + \text{HBr}

Subsequent nitration introduces the nitro group at the para position. A mixed acid system (HNO₃/H₂SO₄) at 0–10°C ensures regioselectivity, though the tert-butyl group may necessitate lower temperatures (e.g., −5°C) to mitigate sulfonation.

Optimization Challenges:

  • Nitration Efficiency : Steric hindrance from the tert-butyl group reduces nitration rates. Pilot studies on analogous compounds suggest using fuming nitric acid (90–100%) with extended reaction times (8–12 h).

  • Byproduct Formation : Ortho-nitration byproducts are minimized by maintaining strict temperature control and incremental HNO₃ addition.

Pathway B: Nitro Group Introduction Prior to Alkylation

An alternative approach involves nitrating 2-methylaniline first, followed by N-alkylation. This sequence avoids steric complications during nitration:

  • Nitration :

    o-ToluidineHNO3/H2SO42-Methyl-4-nitroaniline\text{o-Toluidine} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{2-Methyl-4-nitroaniline}

    Reaction conditions from Patent CN101774929A (80–120°C, 1–5 h) may apply, though yields for para-nitration in tert-butyl derivatives require validation.

  • Alkylation :
    The nitro group deactivates the aromatic ring, permitting milder alkylation conditions. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems.

Critical Parameter Analysis

Solvent and Temperature Effects

ParameterPathway A (Alkylation First)Pathway B (Nitration First)
Solvent DMF, THFSulfuric acid, Acetic acid
Temp. Range 60–80°C (Alkylation)0–10°C (Nitration)
Reaction Time 6–8 h (Alkylation)3–5 h (Nitration)

Data extrapolated from o-toluidine derivatization highlight the trade-off between reaction vigor and selectivity. Pathway B’s nitration step benefits from established protocols but risks incomplete alkylation due to electron-withdrawing nitro groups.

Purification and Characterization

Crude products require recrystallization from ethanol/water mixtures (50–90% ethanol). HPLC purity benchmarks for analogous compounds exceed 97%, with melting points ranging 125–131°C. For this compound, melting point depression may occur due to steric hindrance, necessitating differential scanning calorimetry (DSC) for accurate characterization.

Industrial Scalability and Cost

  • Raw Material Costs : tert-Butyl bromide (~$50/100g) and o-toluidine (~$10/5g) dominate expenses.

  • Yield Optimization : Pathway A’s theoretical yield of 55–78% could improve via continuous-flow nitration systems to enhance heat dissipation.

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